molecular formula C18H32O16 B1236274 Maltosaccharide

Maltosaccharide

Cat. No.: B1236274
M. Wt: 504.4 g/mol
InChI Key: FOMCONPAMXXLBX-MQHGYYCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maltosaccharides are oligosaccharides composed of α-1,4-linked glucose units, primarily involved in bacterial carbohydrate metabolism. In Streptococcus pneumoniae, maltosaccharides (e.g., maltose, maltotriose, maltotetraose) are critical substrates regulated by the mal operons, which encode uptake and metabolic enzymes . The transcriptional repressor MalR, a member of the LacI-GalR family, tightly regulates these operons by binding to operator sequences with varying affinities (malMP > malXCD), enabling differential repression and induction by maltosaccharides . Maltosaccharides also serve as substrates for glycogen synthesis in eukaryotes, where glycogenin binds maltosaccharides to initiate glycogen biogenesis via conformational plasticity .

Properties

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

IUPAC Name

(2R,3R,4R,5R)-2,3,5-trihydroxy-4,6-bis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal

InChI

InChI=1S/C18H32O16/c19-1-5(22)9(24)16(34-18-15(30)13(28)11(26)8(3-21)33-18)6(23)4-31-17-14(29)12(27)10(25)7(2-20)32-17/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10+,11+,12-,13-,14+,15+,16+,17-,18+/m0/s1

InChI Key

FOMCONPAMXXLBX-MQHGYYCBSA-N

SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Comparison
Compound Key Features Role in Metabolism Reference
Maltosaccharides α-1,4-linked glucose oligomers (e.g., maltose [DP2], maltotriose [DP3]) Substrates for bacterial uptake (malXCD operon) and metabolism (malMP operon)
Fructosaccharides β-2,1-linked fructose oligomers (e.g., inulin) Quantified via MALDI-MS using deuterated maltosaccharide as internal standards
Maltodextrins Longer α-1,4/α-1,6 glucose chains (DP10–20) Processed by amylases (e.g., Bacillus halodurans α-amylase) into DP6–DP7
Glycogen Branched α-1,4/α-1,6 glucose polymer Synthesized from this compound primers via glycogenin
  • Key Structural Distinctions :
    • Maltosaccharides lack the β-linkages of fructosaccharides and the branching of glycogen .
    • Shorter chain length (DP2–DP7) compared to maltodextrins (DP10–20) .
2.2 Metabolic Pathway Regulation
  • Bacterial Systems :

    • S. pneumoniae: this compound uptake (malXCD) and metabolism (malMP) are uncoupled, with MalR showing higher repression of malMP . Induction pathways vary for maltose, maltotriose, and maltotetraose .
    • Escherichia coli: Despite structural similarity, the maltose regulon in E. coli is evolutionarily distinct, relying on the activator MalT rather than MalR .
    • Lactococcus lactis: Utilizes LacI-GalR family repressors akin to MalR but with divergent operator binding specificities .
  • Enzymatic Processing: Rhizopus glucoamylase hydrolyzes maltosaccharides with turnover rates (e.g., maltose: 4.6 s⁻¹; maltotriose: 23–33 s⁻¹) lower than α-D-glucosyl fluoride (53.7 s⁻¹), suggesting substrate binding inefficiency post-cleavage . Bacillus halodurans α-amylase preferentially cleaves maltosaccharides ≥DP7, yielding 30% DP6 and 20% DP7 from starch .

Key Research Findings

  • Genetic Regulation: MalR’s differential operator binding (malMP > malXCD) in S. pneumoniae allows graded repression, optimizing energy use during this compound induction . The mal regulon in S. coli, highlighting convergent evolution .
  • Enzyme-Substrate Specificity :

    • Glycogenin’s conformational flexibility enables this compound binding during glycogen synthesis, a mechanism absent in fructosaccharide metabolism .
    • Bacillus halodurans α-amylase requires ≥DP7 maltosaccharides for cleavage, contrasting with shorter substrate requirements in Rhizopus glucoamylase .
  • Technological Utility: this compound-derived internal standards improve MS-based quantitation of structurally distinct oligosaccharides (e.g., fructosaccharides) .

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